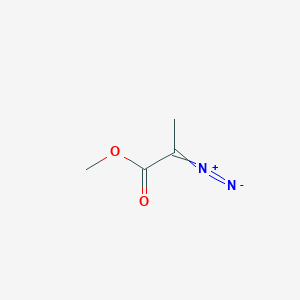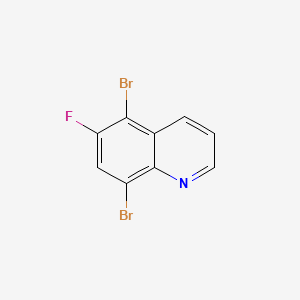
5,8-Dibromo-6-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dibromo-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family The quinoline ring system is characterized by a benzene ring fused to a pyridine ring The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the direct bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 5,8-Dibromo-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Amino, thio, or alkoxy derivatives of quinoline.
Cross-Coupling Reactions: Biaryl or styryl derivatives.
Oxidation and Reduction Reactions: Quinoline N-oxides or reduced quinoline derivatives.
科学研究应用
5,8-Dibromo-6-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties. It is a candidate for drug development targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and liquid crystals. It also finds applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 5,8-Dibromo-6-fluoroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death.
Pathways Involved: The inhibition of key enzymes can trigger downstream effects, such as the induction of oxidative stress, apoptosis, or cell cycle arrest. These pathways contribute to the compound’s antimicrobial and antineoplastic activities.
相似化合物的比较
5,8-Dibromo-6-fluoroquinoline can be compared with other fluorinated and brominated quinoline derivatives:
Similar Compounds: 5,8-Difluoroquinoline, 6,8-Dibromoquinoline, 5-Bromo-6-fluoroquinoline.
Uniqueness: The presence of both bromine and fluorine atoms in the 5 and 8 positions of the quinoline ring imparts unique chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
属性
分子式 |
C9H4Br2FN |
|---|---|
分子量 |
304.94 g/mol |
IUPAC 名称 |
5,8-dibromo-6-fluoroquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-6-4-7(12)8(11)5-2-1-3-13-9(5)6/h1-4H |
InChI 键 |
YPBTYTXNSTZYEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CC(=C2N=C1)Br)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
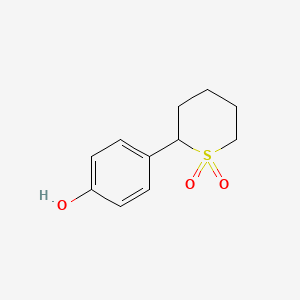
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
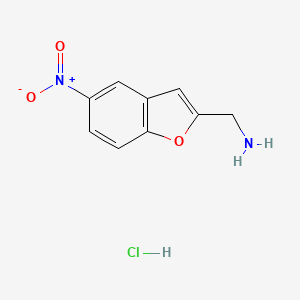
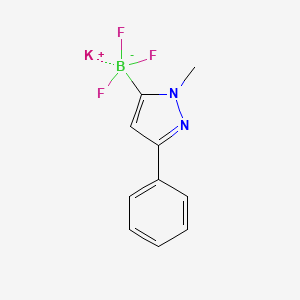
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
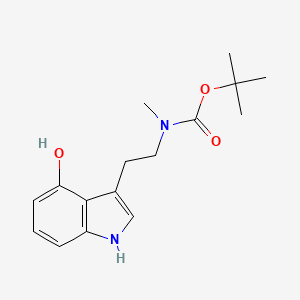
amine hydrochloride](/img/structure/B15297156.png)
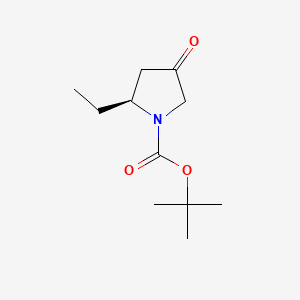
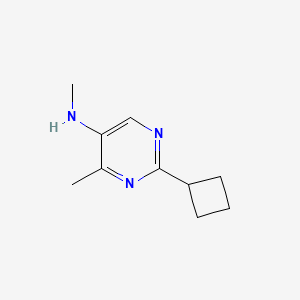
![Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)
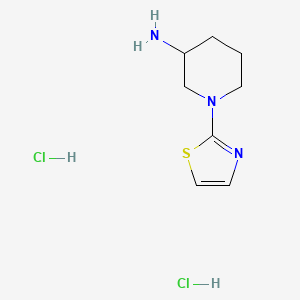
![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
